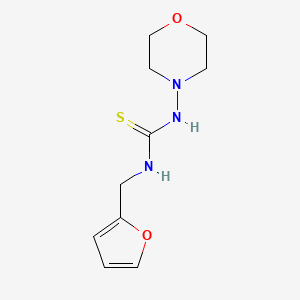
N-(2-furylmethyl)-N'-4-morpholinylthiourea
Overview
Description
N-(2-furylmethyl)-N'-4-morpholinylthiourea, also known as FMTU, is a chemical compound that has been studied for its potential use in scientific research applications. FMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects. We will also explore the current scientific research applications of FMTU and list future directions for its use in research.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N'-4-morpholinylthiourea is not fully understood, but it is believed to act as a scavenger of reactive oxygen species (ROS). ROS are molecules that can cause oxidative damage to cells and tissues, and N-(2-furylmethyl)-N'-4-morpholinylthiourea is thought to neutralize these harmful molecules. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to have anti-inflammatory properties, which may contribute to its protective effects.
Biochemical and physiological effects:
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been shown to decrease lipid peroxidation, which is a marker of oxidative damage.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-N'-4-morpholinylthiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-furylmethyl)-N'-4-morpholinylthiourea is also relatively non-toxic, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2-furylmethyl)-N'-4-morpholinylthiourea has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experiments. N-(2-furylmethyl)-N'-4-morpholinylthiourea also has a short half-life in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in scientific research. One area of interest is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against oxidative damage in the brain, which may make it a promising candidate for further study. Another potential future direction is the use of N-(2-furylmethyl)-N'-4-morpholinylthiourea in the treatment of cardiovascular disease. N-(2-furylmethyl)-N'-4-morpholinylthiourea has been shown to protect against myocardial ischemia-reperfusion injury, and further study may reveal its potential as a therapeutic agent for heart disease. Additionally, N-(2-furylmethyl)-N'-4-morpholinylthiourea may have potential as a chemopreventive agent for cancer, and further study is needed to explore this possibility.
Scientific Research Applications
N-(2-furylmethyl)-N'-4-morpholinylthiourea has been studied for its potential use in various scientific research applications. One study by R. J. Reiter and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against oxidative damage in the brain. Another study by A. R. Kulkarni and colleagues found that N-(2-furylmethyl)-N'-4-morpholinylthiourea was able to protect against myocardial ischemia-reperfusion injury in rats. N-(2-furylmethyl)-N'-4-morpholinylthiourea has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c16-10(11-8-9-2-1-5-15-9)12-13-3-6-14-7-4-13/h1-2,5H,3-4,6-8H2,(H2,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWSYWSKJWUKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=S)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4698596.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)
![5-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698618.png)
![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4698634.png)
![3-chloro-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4698639.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)
![2-{[6-amino-1-(2-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4698665.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4698673.png)
![6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)